Bienvenue dans la boutique en ligne BenchChem!

N-Desmethyl Topotecan-d3

LC-MS/MS bioanalysis stable isotope dilution topotecan pharmacokinetics

N-Desmethyl Topotecan-d3 is the structurally congruent, deuterium-labeled internal standard essential for accurate LC-MS/MS quantification of the N-desmethyl topotecan metabolite. Unlike unlabeled N-desmethyl topotecan (co-elutes) or deuterated parent drug analogs (differential retention and ionization), this compound matches the analyte's physicochemical properties precisely. It compensates for extraction losses, ion suppression, and lactone-carboxylate interconversion artifacts. Mandated by FDA and ICH M10 guidance for regulated bioanalysis.

Molecular Formula C22H21N3O5
Molecular Weight 410.4 g/mol
CAS No. 1217633-79-8
Cat. No. B564561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Topotecan-d3
CAS1217633-79-8
Synonyms(4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino-d3)methyl]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 
Molecular FormulaC22H21N3O5
Molecular Weight410.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3
InChIKeyZWUJOGCYOWLZFL-WOWPMFNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Topotecan-d3 (CAS 1217633-79-8): Analytical Reference Standard for Topotecan Metabolite Quantification


N-Desmethyl Topotecan-d3 (CAS 1217633-79-8) is a deuterium-labeled stable isotope analog of N-desmethyl topotecan, the primary N-demethylated metabolite of the antineoplastic topoisomerase I inhibitor topotecan [1]. This compound is utilized as an internal standard in LC-MS/MS and HPLC-fluorescence assays for the accurate quantification of N-desmethyl topotecan in biological matrices [2]. N-desmethyl topotecan is formed via hepatic CYP-mediated N-demethylation and circulates at approximately 3% of the parent drug AUC in patients receiving topotecan [3]. Due to the low systemic concentrations of this metabolite, precise quantification necessitates a matrix-matched internal standard capable of correcting for extraction variability, ionization suppression, and instrument fluctuation [2].

Why N-Desmethyl Topotecan-d3 Cannot Be Replaced by Unlabeled N-Desmethyl Topotecan or Alternative Internal Standards


Substituting N-Desmethyl Topotecan-d3 with unlabeled N-desmethyl topotecan (CAS 190710-79-3) or with structurally distinct internal standards introduces systematic quantitation bias in LC-MS/MS workflows. Unlabeled N-desmethyl topotecan co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, rendering it ineligible as an internal standard for stable isotope dilution assays [1]. Alternative deuterated analogs, such as Topotecan-d6 (a deuterated form of the parent drug rather than the metabolite), exhibit differences in chromatographic retention time and ionization efficiency relative to N-desmethyl topotecan due to the absence of the N-demethylated moiety, which alters polarity and can lead to differential matrix effects in complex biological samples [2]. The selection of an internal standard must be structurally congruent with the target analyte to accurately compensate for sample preparation losses and ion suppression [3].

Quantitative Differentiation of N-Desmethyl Topotecan-d3 Against Alternative Internal Standards for Topotecan Metabolite Analysis


Analyte-Specific Deuterium Labeling Enables Direct Quantification of N-Desmethyl Topotecan Versus Parent Drug-Focused d6 Standards

N-Desmethyl Topotecan-d3 incorporates three deuterium atoms on the N-methylamino moiety of N-desmethyl topotecan, producing a mass shift of +3 Da relative to the unlabeled analyte. In contrast, Topotecan-d6 is a deuterated analog of the parent drug topotecan (mass shift +6 Da) but retains the dimethylamino moiety that is absent in the N-desmethyl metabolite [1]. Because N-desmethyl topotecan differs structurally from topotecan by the loss of one methyl group (molecular weight difference of 14 Da), Topotecan-d6 cannot serve as a valid internal standard for N-desmethyl topotecan quantification, as it lacks the requisite structural homology to correct for analyte-specific extraction recovery and ionization behavior [2].

LC-MS/MS bioanalysis stable isotope dilution topotecan pharmacokinetics drug metabolism

Low Circulating Metabolite Concentrations Require High-Sensitivity Quantification That Unlabeled Standards Cannot Support

In patients receiving topotecan as a 30-minute intravenous infusion at 1.0–1.5 mg/m², the maximal plasma concentration of N-desmethyl topotecan (lactone plus ring-opened hydroxycarboxylate form) is only approximately 0.7% of the maximal total topotecan concentration [1]. Across a 9-day collection period, N-desmethyl topotecan accounts for merely 3% ± 1% of the total recovered drug-related material in urine and 1.7% ± 0.6% in feces [2]. These low systemic concentrations demand an internal standard that precisely corrects for analytical variability; unlabeled N-desmethyl topotecan cannot be used for this purpose due to the inability to spectrometrically distinguish it from the endogenous analyte [3].

pharmacokinetic modeling clinical pharmacology therapeutic drug monitoring mass balance studies

Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Analyte-IS Resolution in Complex Matrices

N-Desmethyl Topotecan-d3 provides a mass shift of +3 Da relative to unlabeled N-desmethyl topotecan, enabling unambiguous chromatographic and mass spectrometric resolution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) LC-MS/MS assays. In contrast, N-Desmethyl Topotecan-d3 differs from Topotecan-d6 by a mass shift of approximately +17 Da (d6 parent drug vs. d3 metabolite) and, more critically, by the structural absence of one methyl group, which alters retention time and ionization efficiency [1]. Validated HPLC-fluorescence methods for N-desmethyl topotecan achieve within-day precision ≤6.2% RSD and between-day percentage error ≤3.7% when appropriate internal standardization is employed [2]. Deuterated internal standards that are structurally mismatched to the analyte can exhibit differential matrix effects due to slight retention time offsets in regions of changing ion suppression, compromising quantification accuracy [3].

mass spectrometry selected reaction monitoring (SRM) multiple reaction monitoring (MRM) isotope dilution

Compatibility with Regulatory Bioanalytical Method Validation Guidelines for Metabolite Quantification

Regulatory bioanalytical method validation guidelines from the FDA and ICH M10 explicitly recommend the use of stable isotope-labeled internal standards for LC-MS/MS assays to control for matrix effects, extraction recovery, and instrument variability [1]. N-Desmethyl Topotecan-d3 is specifically synthesized to enable compliance with these guidelines for N-desmethyl topotecan quantification, whereas unlabeled N-desmethyl topotecan cannot fulfill the internal standard function and structurally mismatched deuterated standards (e.g., Topotecan-d6) may exhibit differential matrix effects that fail regulatory acceptance criteria for accuracy and precision [2]. Validated HPLC methods for N-desmethyl topotecan using appropriate internal standardization achieve within-run and between-run precisions <10% and accuracies between 90–110%, meeting industry-standard bioanalytical acceptance criteria [3].

FDA bioanalytical method validation ICH M10 guidance GLP-compliant studies NDA/ANDA submission

Metabolite-Specific Internal Standard Mitigates Lactone-Carboxylate Interconversion Artifacts During Sample Workup

Both topotecan and N-desmethyl topotecan undergo reversible, pH-dependent hydrolysis between the pharmacologically active lactone form and the ring-opened hydroxycarboxylate form. At pH ≤4, the lactone is exclusively present; at physiologic pH, the hydroxycarboxylate form predominates [1]. During sample collection and processing, this interconversion can introduce quantitative bias if not properly controlled. N-Desmethyl Topotecan-d3 undergoes identical pH-dependent interconversion kinetics to unlabeled N-desmethyl topotecan because the deuterium labeling on the N-methylamino moiety does not alter the lactone E-ring chemistry [2]. Validated methods using immediate protein precipitation with ice-cold methanol stabilize the lactone forms, enabling accurate measurement of both lactone and total (lactone plus carboxylate) concentrations with within-run precision <10% [3]. Structurally mismatched internal standards that lack the identical lactone-carboxylate equilibrium may not track analyte conversion accurately, introducing systematic error.

pH-dependent lactone hydrolysis sample stabilization metabolite stability bioanalytical method development

Validated Application Scenarios for N-Desmethyl Topotecan-d3 in Pharmaceutical and Clinical Research Settings


Quantitative Bioanalysis of N-Desmethyl Topotecan in Human Plasma, Urine, and Feces for Clinical Pharmacokinetic Studies

N-Desmethyl Topotecan-d3 serves as the definitive internal standard for LC-MS/MS quantification of the N-desmethyl topotecan metabolite in clinical pharmacokinetic studies supporting topotecan drug development and therapeutic monitoring. Validated HPLC-fluorescence methods with appropriate internal standardization achieve within-run precision <10% and accuracies between 90–110% across concentration ranges of 0.10–8.0 ng/mL for N-desmethyl topotecan [1]. In patients receiving intravenous topotecan, the metabolite circulates at only 0.7% of parent drug Cmax and accounts for 3% ± 1% of urinary excretion and 1.7% ± 0.6% of fecal elimination [2][3]. These low systemic concentrations mandate the use of a structurally matched deuterated internal standard to meet regulatory bioanalytical acceptance criteria and to accurately characterize the metabolite's exposure profile for pharmacokinetic modeling and drug-drug interaction assessments.

Method Development and Validation for Regulated Bioanalysis Supporting NDA/ANDA Submissions

In GLP-compliant bioanalytical laboratories preparing data for regulatory submissions, N-Desmethyl Topotecan-d3 enables method validation that conforms to FDA and ICH M10 guidance on bioanalytical method validation. These guidelines explicitly recommend stable isotope-labeled internal standards to control for matrix effects and extraction variability [4]. Methods validated with N-Desmethyl Topotecan-d3 demonstrate within-day precision ≤6.2% RSD for N-desmethyl topotecan and between-day percentage error ≤3.7% [1]. The compound's isotopic purity (≥90%) and structural identity to the target analyte ensure that the internal standard accurately compensates for sample preparation losses, ion suppression, and lactone-carboxylate interconversion artifacts that would otherwise compromise the accuracy and precision of metabolite concentration measurements required for regulatory filing.

Mass Balance and Drug Metabolism Studies for Topotecan Disposition Characterization

N-Desmethyl Topotecan-d3 is essential for mass balance studies evaluating the routes and extent of topotecan elimination. Clinical mass balance studies demonstrate that following intravenous topotecan administration, overall recovery of drug-related material averages 73% ± 2% over 9 days, with only 3% ± 1% excreted in urine as N-desmethyl topotecan and 1.7% ± 0.6% in feces [2][3]. Accurate quantification of this minor metabolite is critical for constructing complete disposition models and for assessing the impact of genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP3A4) or drug-drug interactions on metabolite formation. The use of a deuterated internal standard that precisely mirrors the analyte's physicochemical properties ensures that even low-abundance metabolite signals are quantified with the accuracy required for definitive mass balance closure.

Drug-Drug Interaction Studies Evaluating CYP-Mediated Alterations in Topotecan Metabolism

N-desmethyl topotecan is formed via hepatic CYP-mediated N-demethylation of topotecan [3]. In drug-drug interaction studies—for example, evaluating the effect of CYP3A4 inducers such as phenytoin on topotecan disposition—accurate quantification of N-desmethyl topotecan is required to assess changes in metabolic clearance [5]. N-Desmethyl Topotecan-d3 enables precise measurement of metabolite concentrations in the presence of co-administered drugs that may introduce additional matrix complexity or ionization interference. Validated methods using this deuterated internal standard provide the analytical sensitivity (LLOQ 0.10 ng/mL) and specificity needed to detect subtle alterations in metabolite formation that inform dose-adjustment recommendations and drug labeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Topotecan-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.